molecular formula C23H23N3O2S2 B5232784 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea

Cat. No. B5232784
M. Wt: 437.6 g/mol
InChI Key: TYQKYMNWOYYYKC-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea, also known as DITP, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential applications in various fields such as cancer research, neuroscience, and immunology.

Mechanism of Action

The exact mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including proteins involved in cell signaling pathways, DNA, and mitochondria. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell growth and proliferation, and reduce angiogenesis. In the brain, this compound can protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. In the immune system, this compound can modulate the immune response and enhance the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea is its potential as a cancer therapy. It has been shown to be effective in inducing apoptosis in a wide range of cancer cells. In addition, this compound has been shown to have neuroprotective and immunomodulatory effects, making it a promising candidate for the treatment of neurodegenerative diseases and immune disorders.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer to cells in vitro. In addition, this compound can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea. One area of research is the development of more efficient synthesis methods that can produce this compound in higher yields. Another area of research is the optimization of this compound as a cancer therapy, including the development of targeted drug delivery systems and combination therapies with other cancer drugs.
In addition, there is a need for further research on the mechanisms of action of this compound, including its interactions with cellular targets and its effects on gene expression. Further research is also needed to explore the potential applications of this compound in other areas of scientific research, such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has shown promise as a cancer therapy, neuroprotective agent, and immunomodulatory agent. However, there are also limitations to its use in lab experiments, including its low solubility in water and potential toxicity to normal cells. Further research is needed to optimize its therapeutic potential and explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea involves a series of chemical reactions that lead to the formation of the final product. The starting materials for the synthesis are 2,4-dimethylphenyl isothiocyanate and 2,3-dihydro-1H-indole-1-carboxylic acid. These two compounds are reacted together in the presence of a base to form the intermediate product, which is then reacted with 4-aminobenzenesulfonyl chloride to yield this compound.

Scientific Research Applications

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is cancer therapy. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
This compound has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In addition, this compound has been studied for its potential applications in immunology. Studies have shown that this compound can modulate the immune response by regulating the production of cytokines and chemokines. It has also been shown to enhance the activity of natural killer cells and T cells.

properties

IUPAC Name

1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(2,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-16-7-12-21(17(2)15-16)25-23(29)24-19-8-10-20(11-9-19)30(27,28)26-14-13-18-5-3-4-6-22(18)26/h3-12,15H,13-14H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQKYMNWOYYYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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